

Spectroscopic Analysis for the Structural Confirmation of 3-Phenylphthalide: A Comparative Guide

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Compound of Interest

Compound Name: 3-Phenylphthalide

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For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of a synthesized compound is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative spectroscopic analysis of **3-phenylphthalide**, a γ -lactone derivative, against two of its common isomers, 2-benzoylbenzoic acid and 3-hydroxy-3-phenylisoindolin-1-one. By presenting key data from Nuclear Magnetic Resonance (^1H and ^{13}C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers with the necessary tools to differentiate these structurally similar compounds.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key spectroscopic data for **3-phenylphthalide** and its isomers. These values are critical for distinguishing between the compounds.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
3-Phenylphthalide	7.95	d	7.6	H-7
	7.65	t	7.5	H-5
	7.51	t	7.5	H-6
	7.30-7.40	-	Phenyl H's	
	7.18	d	7.6	H-4
	6.45	s	-	H-3
2-Benzoylbenzoic Acid	10.5-12.0	br s	-	COOH
	8.15	d	7.8	H-6'
	7.80	d	7.4	H-3'
	7.60-7.75	-	H-4', H-5', Phenyl H's	
	7.45-7.55	-	Phenyl H's	
3-Hydroxy-3-phenylisoindolin-1-one	9.23	s	-	NH
	7.63	d	7.2	H-4
	7.52	t	7.4	H-6
	7.47	m	-	H-5, H-7
	7.30-7.40	-	Phenyl H's	
	7.06	s	-	OH

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) [ppm]	Assignment
3-Phenylphthalide	170.5	C=O (lactone)
150.1	C-7a	
138.2	C-3'	
134.4	C-5	
129.5	C-6	
129.2	Phenyl CH's	
128.8	Phenyl CH's	
126.5	Phenyl C-1'	
125.8	C-4	
122.1	C-7	
82.5	C-3	
2-Benzoylbenzoic Acid	197.9	C=O (ketone)
171.5	C=O (acid)	
138.0	C-1'	
137.2	C-2	
133.5	C-4'	
132.8	C-6'	
130.8	C-5'	
130.1	Phenyl CH's	
129.2	Phenyl CH's	
128.5	C-3'	
3-Hydroxy-3-phenylisoindolin-1-one	168.3	C=O (amide)
150.7	C-7a	

141.7	C-3'
132.3	C-5
130.5	C-6
128.9	Phenyl CH's
128.5	Phenyl CH's
125.7	Phenyl C-1'
122.7	C-4
122.5	C-7
87.2	C-3

Table 3: IR Spectroscopic Data (KBr Pellet)

Compound	Wavenumber (cm ⁻¹)	Functional Group
3-Phenylphthalide	1765	C=O stretch (γ-lactone)
3100-3000	Aromatic C-H stretch	O-H stretch (carboxylic acid)
1600, 1480	Aromatic C=C stretch	
2-Benzoylbenzoic Acid	3300-2500 (broad)	
1690	C=O stretch (ketone)	
1680	C=O stretch (carboxylic acid)	O-H stretch (alcohol)
3100-3000	Aromatic C-H stretch	
1600, 1450	Aromatic C=C stretch	
3-Hydroxy-3-phenylisoindolin-1-one	3300 (broad)	
3200	N-H stretch (amide)	
1680	C=O stretch (amide)	
3100-3000	Aromatic C-H stretch	
1600, 1470	Aromatic C=C stretch	

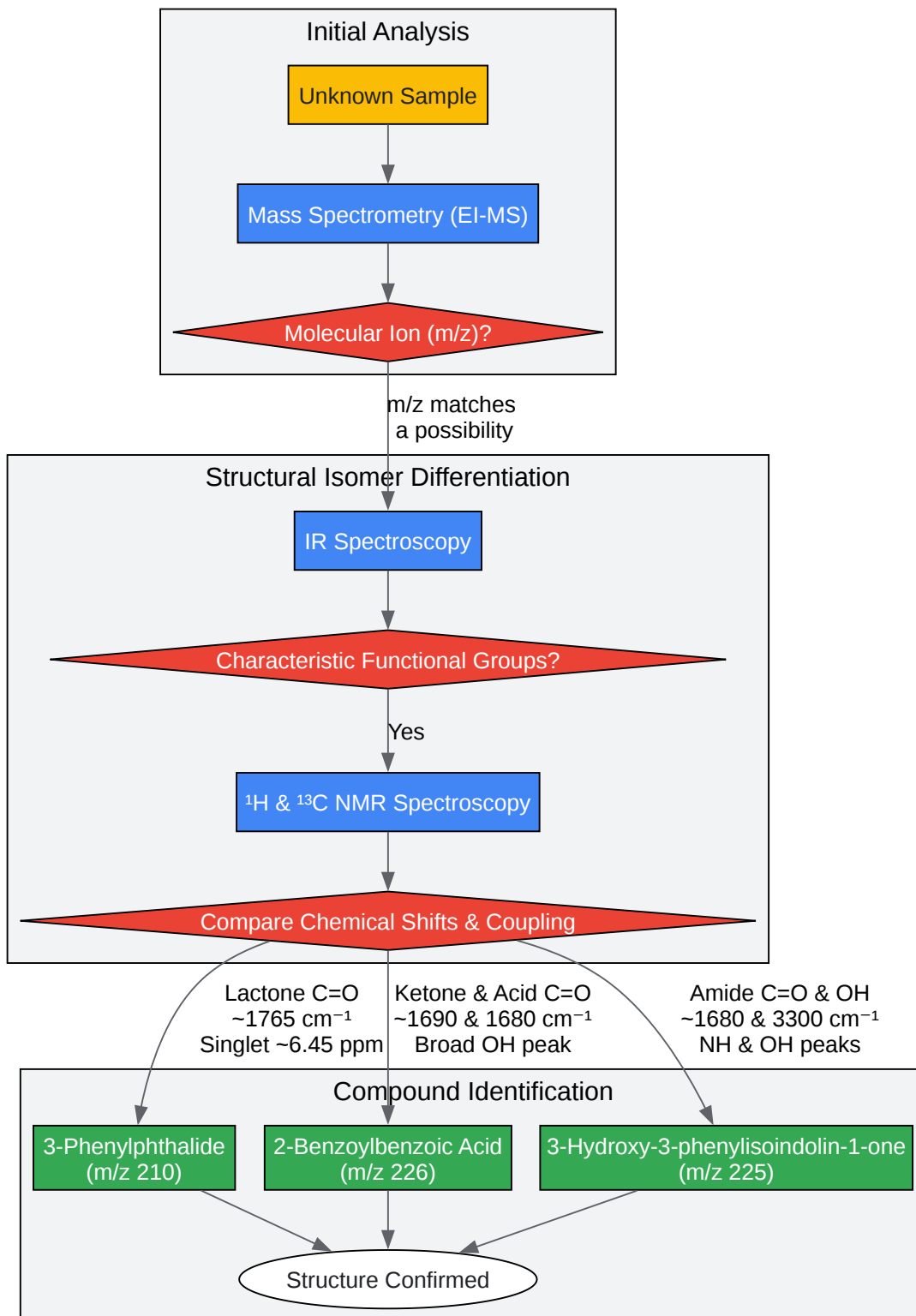
Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z) and Interpretation
3-Phenylphthalide	210 [M] ⁺	181 [M-CHO] ⁺ , 165 [M-CO ₂ H] ⁺ , 105 [C ₆ H ₅ CO] ⁺ , 77 [C ₆ H ₅] ⁺
2-Benzoylbenzoic Acid	226 [M] ⁺	209 [M-OH] ⁺ , 181 [M-CO ₂ H] ⁺ , 105 [C ₆ H ₅ CO] ⁺ , 77 [C ₆ H ₅] ⁺
3-Hydroxy-3-phenylisoindolin-1-one	225 [M] ⁺	208 [M-OH] ⁺ , 196 [M-CHO] ⁺ , 180 [M-H ₂ O, -CO] ⁺ , 105 [C ₆ H ₅ CO] ⁺ , 77 [C ₆ H ₅] ⁺

Mandatory Visualization

The logical workflow for the spectroscopic analysis and structural confirmation of an unknown sample suspected to be **3-phenylphthalide** or one of its isomers is depicted below.

Spectroscopic Analysis Workflow

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